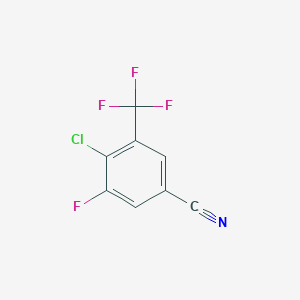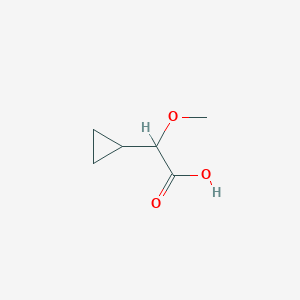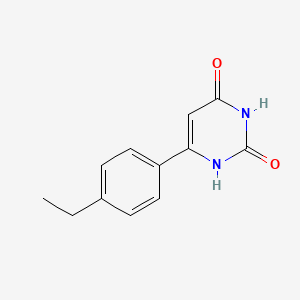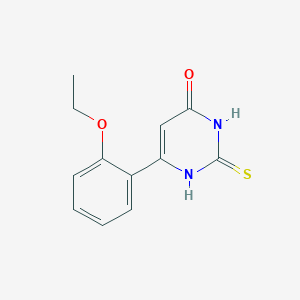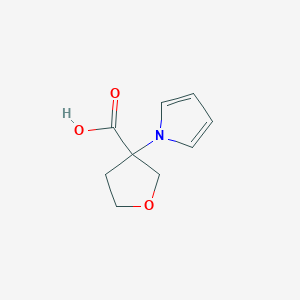![molecular formula C12H17BrClNO B1487981 3-{[(3-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1220038-14-1](/img/structure/B1487981.png)
3-{[(3-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Development of Pyrrolidine Derivatives : Research has explored the synthesis of various pyrrolidine derivatives, including those related to 3-{[(3-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride. For instance, Yale and Sheehan (1973) conducted a study on the synthesis of 9-Hydroxy-2-methyl-4H-pyrido[1,2-α] pyrimidin-4-one and its derivatives, highlighting the chemical reactions and yields of different pyrrolidine-related compounds under various conditions (Yale & Sheehan, 1973).
Chemical Reactions and Synthesis Techniques : The synthesis of chiral 3-substituted-3-aminomethyl-pyrrolidines and related compounds has been studied, offering insights into the preparation methods and stereochemistry of these compounds. This research by Suto, Turner, and Kampf (1992) provides valuable information on the chemical properties and synthetic pathways of pyrrolidine derivatives (Suto, Turner, & Kampf, 1992).
Pyrrolidine Derivative Applications : Studies have also focused on the applications of pyrrolidine derivatives in various fields. The research by Huang and Zhou (2011) on 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one demonstrates the structural and chemical properties of these compounds, which can be applied in pharmaceuticals and material sciences (Huang & Zhou, 2011).
Oxidative and Reductive Reactions : Research has explored oxidative and reductive reactions in the context of pyrrolidine derivatives. For example, the study by Muth et al. (1972) on base-catalyzed redox reactions of α-hydroxyalkylazaaromatic N-oxides contributes to understanding the chemical behavior and potential applications of pyrrolidine-related compounds in redox chemistry (Muth et al., 1972).
Pharmacological Applications : While focusing on the scientific research applications, some studies also touch upon the potential pharmacological aspects of pyrrolidine derivatives. The work by Fiaux et al. (2005) on functionalized pyrrolidines inhibiting alpha-mannosidase activity and affecting the growth of human glioblastoma and melanoma cells showcases the biological implications and potential therapeutic uses of these compounds (Fiaux et al., 2005).
Eigenschaften
IUPAC Name |
3-[(3-bromophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-12-3-1-2-10(6-12)8-15-9-11-4-5-14-7-11;/h1-3,6,11,14H,4-5,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCNMVPNPSEUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride | |
CAS RN |
1220038-14-1 | |
| Record name | Pyrrolidine, 3-[[(3-bromophenyl)methoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



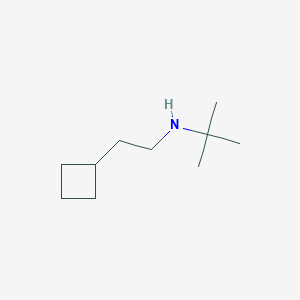
![2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1487899.png)
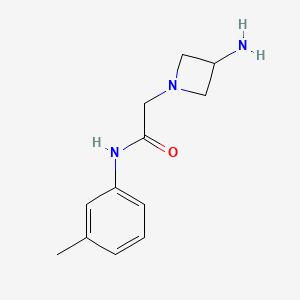
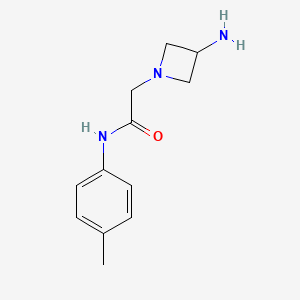
![2,6-Dioxa-9-azaspiro[4.5]decane](/img/structure/B1487903.png)
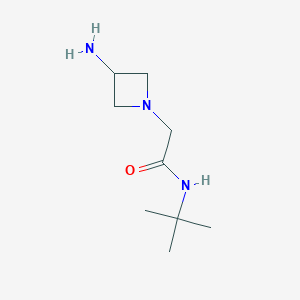
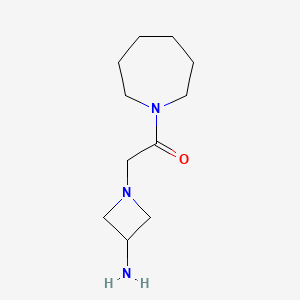
![2-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1487909.png)
![2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1487910.png)
